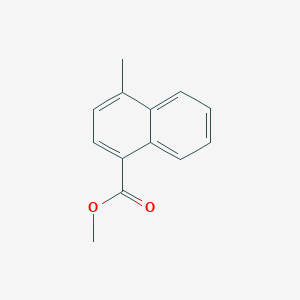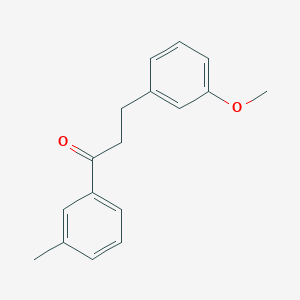
3-(3-Methoxyphenyl)-3'-methylpropiophenone
Vue d'ensemble
Description
Compounds with a methoxyphenyl group are often found in various chemical substances, including pharmaceuticals and natural products . They can exhibit a range of biological activities, such as antioxidant properties .
Synthesis Analysis
The synthesis of methoxyphenyl compounds can involve various chemical reactions. For instance, one study reported the design and synthesis of compounds containing the 2-methoxyphenol moiety core structure .Molecular Structure Analysis
The molecular structure of methoxyphenyl compounds can be analyzed using various spectroscopic techniques, including NMR and FT-IR .Chemical Reactions Analysis
Methoxyphenyl compounds can undergo various chemical reactions. For example, one study investigated the pyrolysis behavior of a lignin dimer model compound .Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of “3-(3-Methoxyphenyl)-3’-methylpropiophenone,” but it appears that there is limited information available on this specific compound in the public domain. The search results returned information on related compounds, such as “3-Methoxyphenylboronic acid” and “3-(3-Methoxyphenyl)propionic acid,” which are used as pharmaceutical intermediates , but not on the exact compound you’re interested in.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), have been found to target tubulin . Tubulin is a protein that forms microtubules, which are essential for maintaining cell structure and facilitating cell division .
Mode of Action
Similar compounds like apocynin have been found to inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . This suggests that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
It’s worth noting that 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (hmca), has been found to improve hepatic lipid metabolism via gpr41 . This suggests that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might affect similar pathways and have downstream effects on lipid metabolism.
Pharmacokinetics
A study on hmpa showed that after oral administration, intact and conjugated hmpas were detected in the bloodstream, reaching the maximum concentration in 15 minutes . This suggests that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might have similar ADME properties and bioavailability.
Result of Action
Studies on hmpa have shown that it can enhance grip strength, decrease the plasma level of blood urea nitrogen after exercise, and inhibit muscular lipid metabolism and protein catabolism . These findings suggest that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might have similar effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-5-3-7-15(11-13)17(18)10-9-14-6-4-8-16(12-14)19-2/h3-8,11-12H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJRJRBFZQMSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644211 | |
| Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-3'-methylpropiophenone | |
CAS RN |
898774-40-8 | |
| Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




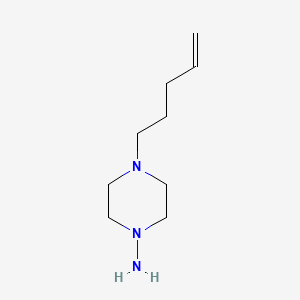
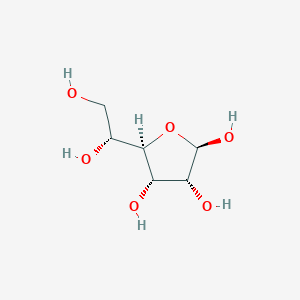

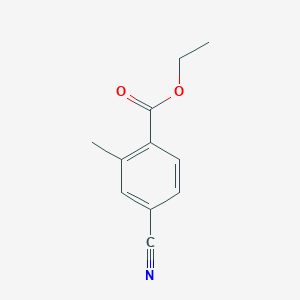

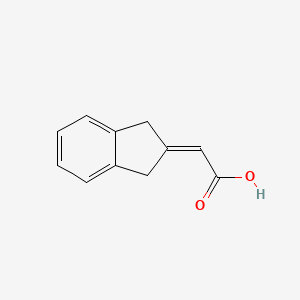


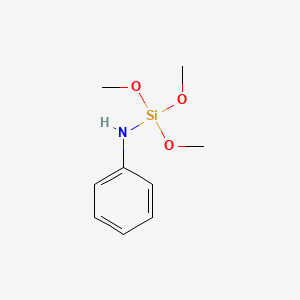

![1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one](/img/structure/B1629502.png)

